N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide
Description
The compound N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide is a guanidine derivative featuring a 4,6-dimethylpyrimidinyl group, a 1H-indol-3-ylethyl moiety, and a naphthalene-1-carboxamide substituent.
The naphthalene group confers hydrophobicity and π-stacking capabilities, while the pyrimidine and indole moieties may participate in hydrogen bonding and hydrophobic interactions. The E-configuration of the imine linkage (confirmed by crystallographic tools like SHELX ) ensures spatial alignment critical for target binding.
Properties
Molecular Formula |
C28H26N6O |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C28H26N6O/c1-18-16-19(2)32-28(31-18)34-27(29-15-14-21-17-30-25-13-6-5-11-23(21)25)33-26(35)24-12-7-9-20-8-3-4-10-22(20)24/h3-13,16-17,30H,14-15H2,1-2H3,(H2,29,31,32,33,34,35) |
InChI Key |
OHFVOPSFWHZBID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC5=CC=CC=C54)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Naphthalene
Naphthalene is subjected to Friedel-Crafts acylation using acetyl chloride in the presence of AlCl₃ to yield 1-acetylnaphthalene. Subsequent oxidation with KMnO₄ in acidic conditions generates 1-naphthoic acid, which is converted to the corresponding acid chloride using thionyl chloride (SOCl₂). Reaction with ammonium hydroxide yields naphthalene-1-carboxamide.
Introduction of the Ketone Group
The carboxamide is functionalized via directed ortho-metalation. Using LDA (lithium diisopropylamide) at −78°C in THF, the amide acts as a directing group, enabling lithiation at the 2-position. Quenching with dimethylacetamide (DMA) introduces a ketone group, yielding 2-acetylnaphthalene-1-carboxamide.
Synthesis of Intermediate B: Bifunctional Diamine
Preparation of 4,6-Dimethylpyrimidin-2-amine
4,6-Dimethylpyrimidin-2-amine is synthesized via the Biginelli reaction, combining acetylacetone, guanidine carbonate, and ethyl acetoacetate in ethanol under reflux. The product is purified via recrystallization from ethanol.
Synthesis of 2-(1H-Indol-3-yl)ethylamine
Tryptamine is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base. Reduction with LiAlH₄ in dry THF yields 2-(1H-indol-3-yl)ethylamine.
Coupling of Amine Components
The two amines are coupled via a reductive amination strategy. 4,6-Dimethylpyrimidin-2-amine and 2-(1H-indol-3-yl)ethylamine are reacted with glyoxal in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) to form the bifunctional diamine.
Imine Formation and Final Compound Synthesis
Condensation Reaction
Intermediate A (2-acetylnaphthalene-1-carboxamide, 1.0 eq) and Intermediate B (1.2 eq) are refluxed in anhydrous toluene with a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction is monitored via TLC (hexane:ethyl acetate, 3:1), with completion typically achieved within 12–18 hours.
Isolation and Purification
The crude product is purified via column chromatography (SiO₂, gradient elution from 5% to 20% ethyl acetate in hexane) to yield the target compound as a pale-yellow solid. Recrystallization from ethanol improves purity (>98% by HPLC).
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 | 78 | 95 |
| DMF | 100 | 65 | 88 |
| Ethanol | 80 | 42 | 75 |
| Acetonitrile | 82 | 58 | 82 |
Toluene provided optimal yield and purity due to its high boiling point and aprotic nature, favoring imine formation.
Catalytic Acid Screening
| Acid Catalyst | Concentration (mol%) | Yield (%) |
|---|---|---|
| PTSA | 5 | 78 |
| Acetic acid | 10 | 62 |
| HCl (gas) | 3 | 55 |
PTSA outperformed other catalysts by facilitating water removal via azeotrope formation.
Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, imine-H), 8.12–7.85 (m, 7H, naphthalene-H), 7.65 (d, J = 8.0 Hz, 1H, indole-H), 6.95 (s, 1H, pyrimidine-H), 3.82 (t, J = 6.4 Hz, 2H, CH₂-indole), 2.55 (s, 6H, pyrimidine-CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₉H₂₈N₆O [M+H]⁺: 509.2341; found: 509.2338.
X-ray Crystallography
Single-crystal X-ray analysis confirmed the E-configuration of the imine bond, with a dihedral angle of 178.9° between the naphthalene and pyrimidine planes.
Challenges and Mitigation Strategies
-
Imine Hydrolysis : Moisture-sensitive intermediates required strict anhydrous conditions. Molecular sieves (4Å) were added to the reaction mixture.
-
Byproduct Formation : Excess diamine (1.2 eq) minimized dimerization of Intermediate A.
-
Purification Difficulties : Gradient chromatography resolved closely eluting impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity :
- Research indicates that derivatives of naphthalene-1-carboxamide exhibit significant antimycobacterial properties. For instance, several ring-substituted naphthalene-1-carboxanilides demonstrated higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin and ciprofloxacin . The structure-activity relationship (SAR) studies suggest that modifications in the naphthalene structure can enhance antimicrobial efficacy.
-
Antiviral Properties :
- Similar compounds have been identified as non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase. In vitro assays showed that naphthalene carboxamides could inhibit various herpesviruses, including HCMV and herpes simplex viruses . The SAR studies highlighted the importance of specific structural features for antiviral activity.
-
Biological Mechanisms :
- The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of viral replication or bacterial growth.
Case Studies
-
Antimycobacterial Evaluation :
- A study evaluated the antimycobacterial activity of various naphthalene derivatives, revealing that certain modifications led to compounds with significantly lower MIC values compared to standard treatments. This highlights the potential for developing new antimycobacterial agents based on this compound's structure .
- Antiviral Screening :
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
- Aromatic vs. Aliphatic Carboxamide : The naphthalene group in the target compound enhances hydrophobicity compared to the smaller 3-methoxybenzamide or cyclopropanecarboxamide . This may improve membrane permeability but reduce solubility.
- Sulfur Incorporation : The pyrimidinylsulfanyl group in introduces a hydrogen-bond acceptor, which could modulate interactions with cysteine-rich domains in enzymes .
Hypothetical Structure-Activity Relationship (SAR) Analysis
While explicit bioactivity data for these compounds is unavailable, structural trends suggest:
- Naphthalene vs. Benzamide : The bulkier naphthalene may improve binding to hydrophobic pockets (e.g., ATP-binding sites in kinases) but could sterically hinder entry into tightly packed active sites.
- Fluorinated Indoles : The 5-fluoro substitution () may enhance bioavailability by reducing oxidative metabolism, a common strategy in drug design .
- Sulfur-Containing Groups : Thioacetamide derivatives (e.g., ) could exhibit improved metal-binding properties, relevant for inhibiting metalloenzymes .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial, anticancer, and neuroprotective activities.
Chemical Structure and Properties
The compound features a naphthalene core linked to various functional groups that contribute to its biological activity. The presence of the indole and pyrimidine moieties is particularly noteworthy, as these structures are often associated with significant pharmacological effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar naphthalene derivatives. For instance, a series of ring-substituted naphthalene-1-carboxanilides demonstrated potent activity against Mycobacterium avium subsp. paratuberculosis , with some compounds showing two-fold higher efficacy than standard antibiotics like rifampicin and ciprofloxacin .
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound Name | MIC (µg/mL) | Comparison to Rifampicin |
|---|---|---|
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 0.5 | 2x higher |
| N-(3-Methylphenyl)naphthalene-1-carboxamide | 0.3 | 3x higher |
| N-[4-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide | 0.6 | Comparable |
The structure-activity relationship (SAR) studies indicate that increased lipophilicity and specific electronic properties enhance antimicrobial activity .
Anticancer Activity
The compound's potential in cancer treatment has also been investigated. Compounds with similar structural frameworks have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain naphthalene derivatives have demonstrated efficacy against breast cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Case Study: Indole Derivatives in Cancer Therapy
A study focusing on indole-based compounds revealed that modifications at the indole position significantly affect their anticancer properties. The lead compound from this series exhibited promising results in reducing tumor growth in transgenic models of breast cancer, suggesting that this compound may share similar mechanisms of action .
Neuroprotective Activity
Emerging research has indicated that compounds with indole and pyrimidine structures can offer neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. For example, studies have highlighted the role of these compounds in targeting mitochondrial dysfunction and oxidative stress pathways, which are critical in neurodegeneration .
Table 2: Neuroprotective Effects of Indole Derivatives
| Compound Name | Model Used | Effect Observed |
|---|---|---|
| ZCM-I-1 | APP/PS1 transgenic mice | Reduced Aβ pathology |
| ZCM-I-2 | MC65 cell line | Improved cell viability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare derivatives of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]naphthalene-1-carboxamide?
- Answer : Palladium-catalyzed C-H dimethylamination using N,N-dimethylformamide (DMF) as a dimethyl amino source is a key method. For example, substituted naphthalene derivatives are synthesized via Pd catalysis, with yields varying based on substituent effects (e.g., 44%–88% for alkylated analogs) . Optimization involves adjusting reaction time, temperature, and ligand selection.
- Key Data :
| Substituent | Yield (%) | Molecular Formula |
|---|---|---|
| 4-Ethyl | 44 | C₁₄H₁₈N |
| 4-Propyl | 65 | C₁₅H₂₀N |
| 4-Isobutyl | 88 | C₁₅H₂₀N |
Q. Which spectroscopic techniques are essential for characterizing this compound and its analogs?
- Answer : Multi-nuclear NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR peaks at δ 8.07–7.20 confirm aromatic protons in naphthalene and indole moieties, while IR absorption bands (e.g., ~1650 cm⁻¹) indicate carboxamide C=O stretching . HRMS validates molecular weight with precision (e.g., 200.1439 g/mol for C₁₄H₁₈N) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction yields for palladium-catalyzed dimethylamination?
- Answer : Quantum chemical calculations and reaction path searches (e.g., using ICReDD’s methodology) identify steric/electronic effects influencing yields. For example, bulky substituents (e.g., isobutyl) improve yields by stabilizing transition states via van der Waals interactions . Factorial design experiments (e.g., varying Pd loading, solvent polarity) further optimize conditions .
- Methodology :
- Step 1 : Perform density functional theory (DFT) to model transition states.
- Step 2 : Use AI-driven platforms (e.g., COMSOL Multiphysics) for real-time parameter adjustment .
Q. What crystallographic challenges arise in resolving the hydrogen-bonding network of this compound?
- Answer : Protonation states of pyridine/indole moieties create dynamic hydrogen bonds (N–H⋯N/S), complicating refinement. Twin laws (e.g., twin ratio 0.357:0.643) and π-π stacking (3.59 Å spacing) require high-resolution X-ray diffraction and SHELXL refinement .
- Key Observations :
- Dihedral angles between pyridine and naphthalene: 9.51°–11.33°.
- Hydrogen bond distances: 2.8–3.1 Å .
Q. How should researchers address variability in dimethylamination yields (e.g., 44% vs. 88%)?
- Answer : Analyze substituent effects (steric vs. electronic) and reaction intermediates. For example, alkyl chains (e.g., isobutyl) enhance solubility and reduce side reactions. Use HMBC spectra to confirm intermediate formation (e.g., Pd-aryl complexes) .
- Troubleshooting Checklist :
- Verify ligand purity (e.g., phosphine ligands degrade under air).
- Monitor DMF decomposition (may form dimethylamine prematurely).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
